N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034237-14-2
VCID: VC11823586
InChI: InChI=1S/C18H15N3O4/c22-18(13-2-1-3-15-17(13)25-9-8-24-15)21-10-14-16(20-6-5-19-14)12-4-7-23-11-12/h1-7,11H,8-10H2,(H,21,22)
SMILES: C1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=COC=C4
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide

CAS No.: 2034237-14-2

Cat. No.: VC11823586

Molecular Formula: C18H15N3O4

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide - 2034237-14-2

Specification

CAS No. 2034237-14-2
Molecular Formula C18H15N3O4
Molecular Weight 337.3 g/mol
IUPAC Name N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Standard InChI InChI=1S/C18H15N3O4/c22-18(13-2-1-3-15-17(13)25-9-8-24-15)21-10-14-16(20-6-5-19-14)12-4-7-23-11-12/h1-7,11H,8-10H2,(H,21,22)
Standard InChI Key WJZSFRAABVRNEY-UHFFFAOYSA-N
SMILES C1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=COC=C4
Canonical SMILES C1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=COC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide, reflects its polycyclic architecture. Its molecular formula, C₁₈H₁₅N₃O₄, corresponds to a molecular weight of 337.3 g/mol. Key structural components include:

  • A 2,3-dihydro-1,4-benzodioxine moiety, a bicyclic system known for enhancing metabolic stability in drug candidates.

  • A pyrazine ring substituted with a furan-3-yl group, introducing electron-rich regions conducive to π-π interactions.

  • An amide linker bridging the benzodioxine and pyrazine-furan systems, a common feature in kinase inhibitors.

PropertyValue
CAS Number2034237-14-2
Molecular FormulaC₁₈H₁₅N₃O₄
Molecular Weight337.3 g/mol
IUPAC NameN-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
SMILESC1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=COC=C4
InChIKeyWJZSFRAABVRNEY-UHFFFAOYSA-N

Spectroscopic and Computational Descriptors

The Standard InChI (InChI=1S/C18H15N3O4/c22-18(13-2-1-3-15-17(13)25-9-8-24-15)21-10-14-16(20-6-5-19-14)12-4-7-23-11-12/h1-7,11H,8-10H2,(H,21,22)) facilitates computational modeling, while the canonical SMILES string enables virtual screening. Quantum mechanical calculations predict a planar conformation for the pyrazine-furan subunit, potentially favoring DNA intercalation or protein binding.

Synthetic Pathways and Analytical Characterization

Proposed Synthesis Strategy

While explicit synthetic details for this compound remain unpublished, analogous molecules are typically synthesized via:

  • Amide Coupling: Reacting 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with 3-(furan-3-yl)pyrazin-2-ylmethanamine using HATU or EDCI as coupling agents.

  • Suzuki-Miyaura Cross-Coupling: Introducing the furan-3-yl group to a halogenated pyrazine precursor.

  • Reductive Amination: If intermediates require alkylamine tethering.

Analytical Confirmation

Post-synthesis, structural validation employs:

  • NMR Spectroscopy: ¹H NMR peaks at δ 8.3–8.5 ppm (pyrazine protons), δ 6.5–7.2 ppm (furan and benzodioxine aromatics), and δ 4.3–4.7 ppm (methylene groups).

  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 338.1142.

  • HPLC Purity Analysis: Reverse-phase C18 columns with UV detection at 254 nm.

Research Gaps and Future Directions

Unexplored Pharmacokinetics

  • ADMET Profiles: No data exist on absorption, CYP450 interactions, or blood-brain barrier penetration.

  • In Vivo Efficacy: Rodent models are needed to assess tumor growth inhibition.

Structural Optimization Opportunities

  • Bioisosteric Replacement: Substituting furan with thiophene may enhance metabolic stability.

  • Prodrug Design: Esterifying the amide could improve oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator